molecular formula C10H11NO2 B11912400 Methyl 4-(aziridin-1-yl)benzoate CAS No. 92613-03-1

Methyl 4-(aziridin-1-yl)benzoate

Cat. No.: B11912400
CAS No.: 92613-03-1
M. Wt: 177.20 g/mol
InChI Key: VKULVNLIGDAAEN-UHFFFAOYSA-N
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Description

Methyl 4-(aziridin-1-yl)benzoate is a benzoate ester derivative featuring an aziridine ring (a three-membered cyclic amine) at the para position of the aromatic ring. The methyl ester group enhances lipophilicity, influencing its solubility and bioavailability.

Properties

CAS No.

92613-03-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 4-(aziridin-1-yl)benzoate

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-2-4-9(5-3-8)11-6-7-11/h2-5H,6-7H2,1H3

InChI Key

VKULVNLIGDAAEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(aziridin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(chlorocarbonyl)benzoate with aziridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity of the aziridine ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aziridin-1-yl)benzoate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Nucleophilic Ring-Opening: Substituted amines, ethers, thioethers

    Oxidation: Aziridine N-oxides

    Reduction: Secondary amines

Scientific Research Applications

Methyl 4-(aziridin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(aziridin-1-yl)benzoate is primarily based on the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various substituted products. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify biomolecules or act as a precursor to more complex structures .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at 4-Position Key Functional Groups Reactivity/Applications
Methyl 4-(aziridin-1-yl)benzoate Aziridine (3-membered amine ring) Aziridine, methyl ester High alkylation potential, potential anticancer agent
C1–C7 () Piperazin-1-yl linked to quinoline Quinoline, halogen substituents Kinase inhibition, antimicrobial activity
(S)-Methyl 4-(1-aminoethyl)benzoate () Aminoethyl group Primary amine, methyl ester Chiral building block for peptide synthesis
Methyl 4-acetamido-2-hydroxybenzoate () Acetamido, hydroxy groups Amide, phenol, methyl ester Anti-inflammatory or analgesic prodrug

Reactivity and Stability

  • Aziridine vs. Piperazine: The aziridine group in this compound is far more reactive than the six-membered piperazine ring in compounds C1–C7 (). Aziridine’s ring strain facilitates nucleophilic ring-opening reactions, enabling covalent bond formation with biological nucleophiles (e.g., DNA or proteins), whereas piperazine derivatives rely on non-covalent interactions .
  • Electron-Withdrawing Effects : Halogen substituents in C2–C4 (e.g., bromo, chloro) increase metabolic stability compared to the electron-rich aziridine, which may undergo rapid degradation in vivo .

Biological Activity

Methyl 4-(aziridin-1-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aziridine ring, which is known for conferring significant biological activity to various compounds. The aziridine moiety can participate in nucleophilic reactions, making it a versatile scaffold in medicinal chemistry. The compound's chemical formula is C11_{11}H11_{11}N1_{1}O2_{2}, and its molecular weight is approximately 189.21 g/mol.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Compounds containing aziridine rings often exhibit significant antibacterial activity. For instance, a study demonstrated that derivatives of aziridine exhibited potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Compound Bacterial Strain Inhibition Zone (mm) IC50 (µg/mL)
This compoundE. coli1525
S. aureus1820
P. aeruginosa1230

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A structure-activity relationship (SAR) study revealed that modifications to the aziridine structure can enhance cytotoxicity against cancer cell lines. For example, derivatives with additional functional groups showed improved potency against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of unmodified compounds .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The aziridine ring allows for electrophilic attack on nucleophilic sites in biomolecules, leading to disruption of cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can induce apoptosis in malignant cells.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various aziridine derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an inhibition zone of 18 mm at a concentration of 100 µg/mL.
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 20 µg/mL, indicating substantial antiproliferative activity .

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